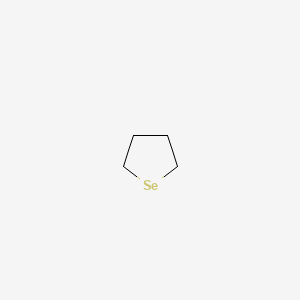
Selenophene, tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenophene, tetrahydro- is an organic compound with the chemical formula C₄H₈Se. It is a saturated derivative of selenophene, containing a five-membered ring with four carbon atoms and one selenium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenophene, tetrahydro- typically involves the cyclization of acyclic precursors containing selenium. One common method is the addition of selenium-based nucleophiles or electrophiles to an appropriate acyclic precursor containing a π-system, followed by intramolecular cyclization .
Industrial Production Methods
the general approach involves the use of selenium dioxide (SeO₂) in combination with unsaturated acetylene derivatives or arylacetylenes .
Chemical Reactions Analysis
Types of Reactions
Selenophene, tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can convert selenophene, tetrahydro- to its corresponding selenide.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions next to the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide (SeO₂) for oxidation, hydrogen gas (H₂) for reduction, and various electrophiles for substitution reactions. The conditions typically involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include selenophene 1,1-dioxide, selenides, and various substituted selenophenes .
Scientific Research Applications
Selenophene, tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Mechanism of Action
The mechanism of action of selenophene, tetrahydro- involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and reactive oxygen species (ROS). The compound’s structure allows it to participate in redox reactions, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: Contains sulfur instead of selenium.
Furan: Contains oxygen instead of selenium.
Tellurophene: Contains tellurium instead of selenium.
Uniqueness
Selenophene, tetrahydro- is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur, oxygen, and tellurium analogs. These properties make it particularly useful in applications such as organic solar cells, where it can improve the efficiency of the active layer materials .
Properties
CAS No. |
3465-98-3 |
|---|---|
Molecular Formula |
C4H8Se |
Molecular Weight |
135.08 g/mol |
IUPAC Name |
selenolane |
InChI |
InChI=1S/C4H8Se/c1-2-4-5-3-1/h1-4H2 |
InChI Key |
PWBKFOFSZZSKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Se]C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)
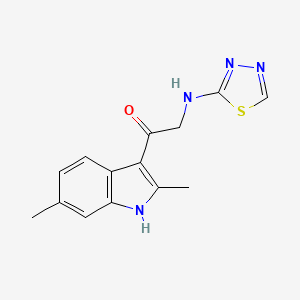
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)
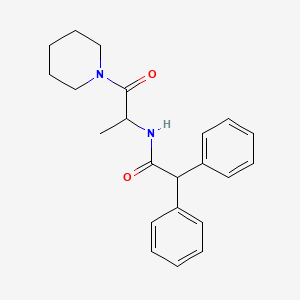
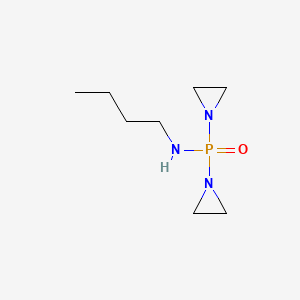

![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)
![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)
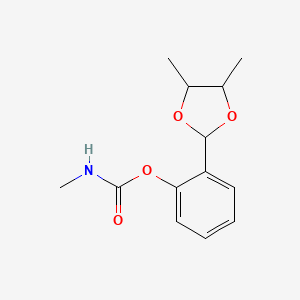
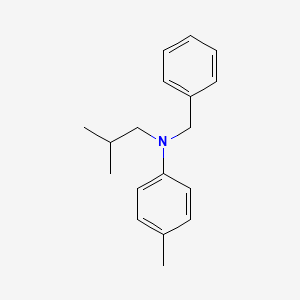
![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)
